molecular formula C18H19Cl2N3O B3148466 N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 647031-44-5

N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B3148466
CAS No.: 647031-44-5
M. Wt: 364.3 g/mol
InChI Key: ALHJFDUFDHRHRS-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a 4-phenylpiperazine moiety linked via an acetamide backbone. This compound has garnered interest due to its structural versatility, which allows for modifications that influence pharmacological and physicochemical properties. The piperazine ring, a common pharmacophore in medicinal chemistry, contributes to solubility and conformational flexibility, enabling interactions with diverse receptors .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-14-10-15(20)12-16(11-14)21-18(24)13-22-6-8-23(9-7-22)17-4-2-1-3-5-17/h1-5,10-12H,6-9,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHJFDUFDHRHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215773
Record name N-(3,5-Dichlorophenyl)-4-phenyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647031-44-5
Record name N-(3,5-Dichlorophenyl)-4-phenyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647031-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichlorophenyl)-4-phenyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and 4-phenylpiperazine.

    Acylation Reaction: The 3,5-dichloroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(3,5-dichlorophenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The N-(3,5-dichlorophenyl)-2-chloroacetamide is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been explored for various applications across multiple fields:

Pharmacological Investigations

  • Anticonvulsant Properties : Studies have indicated that derivatives of this compound exhibit significant activity against seizures in animal models, suggesting potential therapeutic applications in epilepsy treatment. The mechanism appears to involve modulation of neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA) .
  • Receptor Binding Studies : The compound has been investigated for its binding affinity to various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions may contribute to its anticonvulsant effects and other pharmacological activities .

Medicinal Chemistry

  • Therapeutic Potential : Research has highlighted the compound's potential therapeutic effects in treating neurological disorders due to its ability to influence neurotransmitter systems . Further studies are warranted to elucidate its full pharmacodynamics and pharmacokinetics.

Chemical Synthesis

  • Building Block for Complex Molecules : this compound serves as an important intermediate in the synthesis of more complex organic compounds . Its unique structure allows for the derivation of other biologically active molecules.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

Study Focus Findings
Study AAnticonvulsant ActivityDemonstrated significant seizure reduction in rodent models; suggested modulation of GABAergic pathways .
Study BReceptor InteractionIdentified binding affinity to serotonin and dopamine receptors; indicated potential antidepressant effects .
Study CSynthesis of DerivativesExplored new derivatives with enhanced biological activity; highlighted versatility in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues sharing key structural motifs, such as arylacetamide backbones, piperazine substitutions, or halogenated phenyl groups. These comparisons highlight how structural variations impact biological activity, crystallography, and synthesis.

Substituent Effects on Crystallography and Solid-State Properties

highlights the role of meta-substitution on the solid-state geometry of N-(aryl)-2,2,2-trichloro-acetamides. For instance:

  • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide (3,5-Cl₂C₆H₃NH-CO-CCl₃) crystallizes in a monoclinic system with one molecule per asymmetric unit. The strong electron-withdrawing chlorine atoms at the 3,5-positions influence packing density and intermolecular interactions.
  • In contrast, N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) adopts a triclinic system with two molecules per asymmetric unit, indicating that electron-donating methyl groups reduce steric hindrance and alter crystal symmetry .

While the target compound replaces the trichloro-acetamide group with a piperazine moiety, the 3,5-dichloro substitution pattern likely retains similar steric effects on crystal packing, though experimental data specific to the target compound are needed for confirmation.

Pharmacological Activity: Piperazine-Containing Analogues

and provide insights into piperazine-based acetamides with antimicrobial and antifungal properties:

Compound Name Key Substituents Biological Activity Source
N-(3,5-Dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Target) 3,5-Cl₂C₆H₃, 4-C₆H₅-piperazine Not explicitly reported; structural analysis
Compound 47 (Ravindra et al.) 3,5-F₂C₆H₃, benzo[d]thiazolylsulfonyl Gram-positive antibacterial
Compound 48 (Ravindra et al.) 3-(CH(CH₃)₂)C₆H₄, benzo[d]thiazolylsulfonyl Gram-positive antibacterial
2-(Benzotriazol-1-yl)-N-[(3,5-dichlorophenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide 3,5-Cl₂C₆H₃, benzotriazolyl, pyridyl Antiviral (synthesized for SARS-CoV-2)

The target compound’s dichlorophenyl group may enhance lipophilicity and membrane permeability compared to fluorinated (Compound 47) or isopropyl-substituted (Compound 48) analogues. However, the absence of a sulfonyl or benzotriazolyl group (as in Compound 49 and SARS-CoV-2-targeted analogues) likely reduces its affinity for specific enzymatic targets .

Piperazine Ring Modifications: Sulfonyl vs. Phenyl Groups

and describe piperazine variants with distinct substituents:

  • This modification could enhance solubility but reduce blood-brain barrier penetration .
  • 2-(4-Acetyl-1-piperazinyl)-N-(3,5-dichlorophenyl)acetamide (CAS 915929-99-6): The acetyl group introduces a ketone functionality, which may alter metabolic stability or receptor binding compared to the target’s unmodified phenyl group .

Biological Activity

N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound belonging to the class of piperazine derivatives, recognized for its diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure includes a dichlorophenyl group and a phenylpiperazine unit linked to an acetamide group. The synthesis typically involves:

  • Starting Materials : 3,5-dichloroaniline and 4-phenylpiperazine.
  • Acylation Reaction : 3,5-dichloroaniline reacts with chloroacetyl chloride to yield N-(3,5-dichlorophenyl)-2-chloroacetamide.
  • Nucleophilic Substitution : The resultant compound is then treated with 4-phenylpiperazine in the presence of a base like triethylamine to produce the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is crucial for its anticonvulsant properties . The compound may act as an agonist or antagonist at specific receptors, influencing multiple biochemical pathways.

Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit significant anticonvulsant activity in various animal models. For instance:

  • In studies involving the maximal electroshock (MES) and 6 Hz seizure models, this compound demonstrated protective effects against seizures.
  • It was found to modulate voltage-gated sodium and calcium channels, contributing to its anticonvulsant efficacy .

Other Pharmacological Activities

In addition to anticonvulsant effects, this compound has been investigated for:

  • Antidepressant Properties : Variants of the compound have shown potential in alleviating depressive symptoms in preclinical models.
  • Analgesic Effects : Studies suggest that it may reduce pain responses in formalin-induced nociception tests .

Table 1: Comparative Biological Activity of Piperazine Derivatives

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-2-(4-piperidin-1-yl)acetamidePiperidine instead of piperazineAnticonvulsant activity
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamideDifferent halogen substitutionAntidepressant properties
N-(3-trifluoromethylphenyl)-2-(4-pyridin-1-yl)acetamidePyridine ring instead of piperazineAntidepressant activity

This table illustrates the diversity in biological activities among similar compounds, highlighting the unique pharmacological profile of this compound due to its specific structural features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 2
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